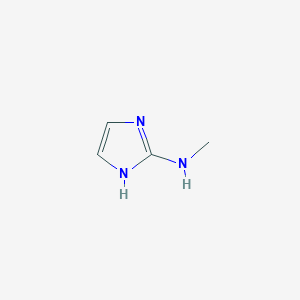

N-Methyl-1H-imidazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXHZCQMCOVXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Methyl 1h Imidazol 2 Amine and Its Derivatives

Classical and Established Synthetic Routes to N-Methyl-1H-imidazol-2-amine

Traditional methods for synthesizing this compound often involve a multi-step process, beginning with the construction of the imidazole (B134444) ring followed by specific functionalization, or by starting with a pre-functionalized imidazole precursor.

A primary and straightforward route to this compound involves the initial N-alkylation of an imidazole ring, followed by an amination step. This strategy is modular and allows for the introduction of the methyl group at the N-1 position before installing the C-2 amino group.

The general methodology begins with the methylation of imidazole. This is typically achieved using common methylating agents like methyl iodide or dimethyl sulfate (B86663) under basic conditions. The resulting 1-methylimidazole (B24206) is then activated at the C-2 position for subsequent nucleophilic substitution. Direct amination of N-methylimidazoles can be accomplished through nucleophilic attack at the 2-position with ammonia (B1221849) or other amines to introduce the desired amino group. ontosight.ai This process can be facilitated under reflux or with microwave assistance to improve reaction kinetics. The final product is often converted to its hydrochloride salt to enhance stability.

An alternative within this classical framework starts with 2-aminoimidazole, which is then N-alkylated. For instance, reacting 2-aminoimidazole with methyl iodide in a suitable solvent like dichloromethane (B109758) can yield this compound.

| Starting Material | Reagents | Key Transformation | Ref |

| Imidazole | 1. Methylating agent (e.g., CH₃I) 2. Aminating agent (e.g., NH₃) | N-methylation followed by C-2 amination | |

| 2-Aminoimidazole | Methylating agent (e.g., CH₃I) | N-1 methylation |

The Debus-Radziszewski imidazole synthesis is a powerful and long-standing multi-component reaction for constructing the imidazole core from simple acyclic precursors. wikipedia.orgscribd.com The fundamental reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia. wikipedia.orgslideshare.netijprajournal.com

A crucial modification of this reaction for the synthesis of N-substituted imidazoles, including N-methyl derivatives, involves the replacement of one equivalent of ammonia with a primary amine. wikipedia.org To synthesize an N-methylated imidazole, methylamine (B109427) would be used in place of ammonia. The reaction condenses the dicarbonyl compound, an aldehyde, and the primary amine to form the N-substituted imidazole ring. wikipedia.org This approach is highly versatile and is used commercially for the production of various imidazoles. scribd.com

The reaction is generally understood to occur in two main stages:

Condensation of the dicarbonyl compound with the amine and ammonia to form a diimine intermediate. wikipedia.org

Subsequent condensation of this diimine with the aldehyde to close the ring and form the imidazole product. wikipedia.orgscribd.com

Though it is a robust method, a notable drawback can be the generation of side products and sometimes poor yields under the original conditions. ijprajournal.com Modern variations often employ different catalysts or reaction conditions, such as microwave irradiation, to improve yields and reduce reaction times. ijprajournal.com

| Component 1 | Component 2 | Component 3 | Product Type | Ref |

| 1,2-Dicarbonyl | Aldehyde | Ammonia | C-substituted Imidazole | wikipedia.org |

| 1,2-Dicarbonyl | Aldehyde | Primary Amine | N,C-substituted Imidazole | wikipedia.org |

Modern and Sustainable Synthetic Approaches for Substituted Imidazoles

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for preparing substituted imidazoles, often utilizing transition metal catalysis. These modern techniques offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.

Copper catalysis has emerged as a powerful tool for the synthesis of substituted imidazoles through various reaction pathways. These methods often involve C-H functionalization, cyclization, or coupling reactions, providing access to a wide array of imidazole derivatives.

One notable approach is the copper-mediated oxidative C-H functionalization. Researchers have developed routes to synthesize highly substituted imidazoles from readily available starting materials like benzylamines and β-enamino esters under mild conditions. nih.gov For example, a reaction using Cu(OAc)₂·H₂O as a catalyst in DMA with NaHCO₃ as a base can produce trisubstituted imidazoles in good yields. nih.gov

Copper catalysts also facilitate the three-component synthesis of multisubstituted imidazoles from arylacetic acids, N-arylbenzamidines, and nitroalkanes. thieme-connect.com This method involves the simultaneous activation of C–H and N–H bonds, using inexpensive copper sulfate as the catalyst under aerobic conditions. thieme-connect.com

Decarboxylative coupling reactions represent another innovative copper-catalyzed strategy. These reactions can proceed through the copper-catalyzed decarboxylation of carboxylic acids, followed by transmetalation to another metal like palladium or direct coupling, to form C-C or C-N bonds. nih.govacs.org For instance, a tandem Palladium/Copper system can catalyze the intermolecular cross-coupling cascade between o-bromobenzoic acids and 2-(2-bromoaryl)-1H-imidazoles to build complex fused heterocyclic systems. nih.govacs.org This highlights copper's role in facilitating the formation of key intermediates for complex imidazole derivatives. nih.gov

| Reaction Type | Catalyst System | Starting Materials | Key Features | Ref |

| Oxidative C–H Functionalization | Cu(OAc)₂·H₂O / NaHCO₃ | β-enamino esters, benzylamine | Mild conditions, readily available materials | nih.gov |

| Three-Component Synthesis | CuSO₄ / 2,2′-bipyridyl | Arylacetic acids, N-arylbenzamidines, nitroalkanes | C-H/N-H activation, high regioselectivity | thieme-connect.com |

| Decarboxylative Coupling | Tandem Pd/Cu catalysts | o-bromobenzoic acids, substituted bromo-imidazoles | Access to complex fused N-heterocycles | nih.govacs.org |

| Direct Aryl Quaternization | Cu(OAc)₂·H₂O | N-substituted imidazoles, diaryliodonium salts | Forms imidazolium (B1220033) salts, tolerates many functional groups | organic-chemistry.org |

Nickel catalysis provides a complementary and powerful alternative for the synthesis of substituted imidazoles. Nickel-based systems are particularly effective for cross-coupling reactions and direct C-H functionalization.

A significant development is the nickel-catalyzed C-H arylation and alkenylation of imidazoles. nih.gov Using a catalytic system of Ni(OTf)₂ with a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) in a tertiary alcohol solvent enables the direct coupling of imidazoles with phenol (B47542) or enol derivatives. nih.gov This method allows for the formation of C2-arylated and alkenylated azoles, which are valuable synthetic intermediates. nih.gov

Another innovative nickel-catalyzed approach involves the cyclization of amido-nitriles to form 2,4-disubstituted imidazoles. rsc.orgresearchgate.net This reaction proceeds under mild conditions and is tolerant of a variety of functional groups, including aryl halides and other heterocycles. rsc.org Furthermore, a one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles has been developed using a Schiff's base nickel complex as a recyclable catalyst. organic-chemistry.orgorganic-chemistry.org This method efficiently combines aldehydes, benzil (B1666583), and ammonium (B1175870) acetate (B1210297), offering excellent yields in significantly reduced reaction times compared to conventional heating. organic-chemistry.org

| Reaction Type | Catalyst System | Starting Materials | Key Features | Ref |

| C-H Arylation/Alkenylation | Ni(OTf)₂ / dcype | Imidazoles, phenol/enol derivatives | Direct C-C bond formation at C2-position | nih.gov |

| Cyclization | Nickel catalyst | Amido-nitriles | Forms 2,4-disubstituted imidazoles | rsc.orgresearchgate.net |

| One-Pot Three-Component Synthesis | Schiff's base Nickel Complex (Ni-C) | Aldehydes, benzil, ammonium acetate | Microwave-assisted, high efficiency, reusable catalyst | organic-chemistry.orgorganic-chemistry.org |

| Dehydrogenation | Ni(0) catalyst | Benzylic-type imines | Forms tetra-substituted imidazoles and 2-imidazolines | rsc.org |

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed Transformations Involving Imidazoles

Palladium catalysis offers a powerful tool for the synthesis of complex imidazole derivatives. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse substituents onto the imidazole core.

A notable palladium-catalyzed three-component reaction combines aryl halides, isocyanides, and diamines to produce 2-aryl-2-imidazolines, which are precursors to imidazoles. acs.org This methodology can be extended to the synthesis of 2-aryl-1H-benzimidazoles and 2-aryl-1,4,5,6-tetrahydropyrimidines by varying the diamine component. acs.org For instance, the reaction of iodobenzene, tert-butyl isocyanide, and N-methylethylenediamine in the presence of a palladium catalyst like PdCl2(dppf)·CH2Cl2 and a base such as cesium carbonate yields 4,5-dihydro-1-methyl-2-phenyl-1H-imidazole. acs.org

Another versatile approach involves the palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides. mdpi.com This reaction proceeds through the formation of an imidazolinium carboxylate, which then undergoes decarboxylation. mdpi.com The choice of imine and acid chloride allows for the modular synthesis of imidazolines with independent control over four separate substituents. mdpi.com Functional groups such as esters, aryl ethers, alkenes, and aryl-halides are well-tolerated in this process. mdpi.com

Furthermore, palladium catalysts are frequently employed in cross-coupling reactions, such as the Buchwald-Hartwig amination, to functionalize pre-existing imidazole rings. This method is particularly useful for introducing aryl or alkylamino groups at various positions on the imidazole scaffold. mdpi.com The success of these reactions often depends on the choice of phosphine ligand, which plays a crucial role in the catalytic cycle.

Table 1: Examples of Palladium-Catalyzed Synthesis of Imidazole Derivatives

| Reactants | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl halides, isocyanides, diamines | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | 2-Aryl-2-imidazolines | Up to 96% | acs.org |

| Imines, acid chlorides, CO | Pd(OAc)₂ / JOHNPHOS | Imidazolinium carboxylates | - | mdpi.comresearchgate.net |

| Dichloroquinolines, Adamantane-containing amines | Pd(dba)₂ / BINAP / t-BuONa | N-Adamantylaminoquinolines | 56% | mdpi.com |

Gold and Rhodium Catalysis in Imidazole Synthesis

Gold and rhodium catalysts have emerged as powerful tools for the synthesis of imidazoles, often enabling unique transformations and high levels of selectivity. rsc.orgacs.org

Gold(I) catalysts are particularly effective in activating alkynes toward nucleophilic attack. nih.gov A one-pot, gold-catalyzed oxidation of disubstituted acetylenes can generate a benzil intermediate in situ. This intermediate then reacts with an aldehyde and ammonium acetate to form 2,4,5-trisubstituted imidazoles in good yields. rsc.org This method is tolerant of both electron-neutral and electron-rich arylaldehydes. rsc.org In a related protocol, gold catalysis facilitates the reaction of N-iminylsulphilimine with ynamides to afford 4-amino substituted imidazoles. rsc.org

Rhodium(II) catalysts are well-known for their ability to generate carbenoid intermediates from diazo compounds. This reactivity has been harnessed for imidazole synthesis. For example, rhodium(II)-catalyzed decomposition of 1-sulfonyl triazoles in the presence of nitriles leads to the formation of the corresponding imidazoles in good to excellent yields via a rhodium iminocarbenoid intermediate. organic-chemistry.org

Furthermore, rhodium catalysis has been employed in the regiodivergent and stereoselective coupling of imidazole derivatives with terminal allenes. acs.org Depending on the ligand used, either branched or linear allylic imidazole derivatives can be obtained with high selectivity. For instance, a RhI/JOSIPHOS system provides branched products with high enantiomeric excess. acs.org

Table 2: Gold and Rhodium-Catalyzed Imidazole Synthesis

| Catalyst | Reactants | Product | Key Feature | Reference |

|---|---|---|---|---|

| Gold(I) | Disubstituted acetylenes, aldehyde, ammonium acetate | 2,4,5-Trisubstituted imidazoles | In situ generation of benzil | rsc.org |

| Gold(I) | N-iminylsulphilimine, ynamides | 4-Amino substituted imidazoles | Nitrene transfer reaction | rsc.org |

| Rhodium(II) | 1-Sulfonyl triazoles, nitriles | Substituted imidazoles | Formation of rhodium iminocarbenoid | organic-chemistry.org |

| Rhodium(I)/JOSIPHOS | Imidazole derivatives, terminal allenes | Branched allylic imidazoles | High enantioselectivity | acs.org |

Iron-Catalyzed [3+2] Addition Protocols

Iron catalysis provides an economical and environmentally friendly alternative to precious metal catalysis for the synthesis of imidazoles. iosrjournals.org Iron-catalyzed [3+2] cycloaddition reactions are particularly noteworthy for constructing the imidazole ring. rsc.org

One such protocol involves the reaction of amidoximes with enones in the presence of an iron catalyst and iodine at elevated temperatures. This method yields NH-imidazoles substituted with a ketone moiety at the C-4 position and demonstrates tolerance to nitroarene functionalities. rsc.org

Another iron-catalyzed approach utilizes a one-pot, three-component reaction of 1-substituted benzimidazoles with diazoacetates and electron-deficient alkynes or alkenes. rsc.org This reaction proceeds through a 1,3-dipolar cycloaddition of a catalytically generated benzimidazolium N-ylide with the activated alkyne or alkene, leading to multi-substituted and polycyclic fused pyrrole (B145914) derivatives, which can be precursors or analogs to complex imidazoles. rsc.org

Furthermore, a novel and versatile method for the synthesis of 2H-imidazoles involves an iron-catalyzed [3+2] annulation of readily available oxime acetates with vinyl azides. acs.org This denitrogenative process occurs under mild, redox-neutral conditions without the need for additives or ligands, producing acetic acid and nitrogen as byproducts, making it a green reaction. acs.org

Table 3: Iron-Catalyzed Synthesis of Imidazole Derivatives

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Iron catalyst and Iodine | Amidoximes, enones | C-4 ketone substituted NH-imidazoles | Tolerant to nitroarenes | rsc.org |

| Iron catalyst | 1-Substituted benzimidazoles, diazoacetates, alkynes/alkenes | Multi-substituted and polycyclic fused pyrroles | 1,3-Dipolar cycloaddition | rsc.org |

| Iron catalyst | Oxime acetates, vinyl azides | 2,4-Substituted 2H-imidazoles | Redox-neutral, green byproducts | acs.org |

Organocatalysis and Metal-Free Protocols for Imidazole Ring Construction

In the quest for more sustainable synthetic methods, organocatalysis and metal-free protocols for imidazole synthesis have gained significant attention. rsc.orgacs.org These approaches avoid the use of potentially toxic and expensive heavy metals.

A variety of organocatalysts have been employed for the synthesis of tetrasubstituted imidazoles. tandfonline.com For instance, pivalic acid can promote a four-component reaction of acetylenes, aldehydes, primary amines, and ammonium acetate to yield 1,2,4,5-tetrasubstituted-1H-imidazoles. tandfonline.com Similarly, ascorbic acid (Vitamin C) has been used as an organocatalyst for the reaction of benzil, primary amines, various aldehydes, and ammonium acetate under solvent-free conditions to produce tetrasubstituted imidazoles in good to excellent yields. tandfonline.com

Metal-free, acid-promoted multicomponent reactions provide an expedient route to tri- and tetrasubstituted imidazoles. acs.org These reactions often proceed smoothly with a range of functionalities. For example, a one-pot synthesis of 2,4,5-trisubstituted imidazoles can be achieved by reacting internal alkynes with an aldehyde and ammonium acetate in the presence of an acid promoter and an oxidant like DMSO. acs.org

Furthermore, metal-free protocols can involve the reaction of α-azidoenones with substituted nitriles under thermal or microwave conditions to form tri-substituted NH-imidazoles. rsc.org Another approach utilizes the reaction of ketones and amines in the presence of elemental sulfur to synthesize tetrasubstituted imidazoles, which can be run under solvent-free conditions. rsc.org

Chiral benzimidazole-derived guanidines have also been developed as organocatalysts for asymmetric reactions, such as the α-amination of 1,3-dicarbonyl compounds, showcasing the versatility of the imidazole scaffold in catalysis itself. nih.gov

Table 4: Organocatalytic and Metal-Free Imidazole Synthesis

| Catalyst/Promoter | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pivalic Acid | Acetylenes, aldehydes, primary amines, ammonium acetate | 1,2,4,5-Tetrasubstituted-1H-imidazoles | Four-component reaction | tandfonline.com |

| Ascorbic Acid | Benzil, primary amines, aldehydes, ammonium acetate | 1,2,4,5-Tetrasubstituted imidazoles | Solvent-free conditions, green catalyst | tandfonline.com |

| Acid Promoter/DMSO | Internal alkynes, aldehyde, ammonium acetate | 2,4,5-Trisubstituted imidazoles | Multicomponent strategy | acs.org |

| None (Thermal/Microwave) | α-Azidoenones, nitriles | Tri-substituted NH-imidazoles | Metal-free | rsc.org |

| Elemental Sulfur | Ketones, amines | Tetrasubstituted imidazoles | Solvent-free option | rsc.org |

Green Chemistry Approaches in Imidazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of imidazole derivatives, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a key green technology, often leading to shorter reaction times, higher yields, and enhanced selectivity. scielo.org.mx Many imidazole syntheses can be performed under solvent-free conditions using microwave irradiation, which further enhances their green credentials by eliminating the need for volatile organic solvents. nih.govcem.com

For example, a solvent-free, microwave-assisted approach has been developed for the ring-opening reactions of phenyl glycidyl (B131873) ether with various commercially available imidazoles. nih.gov This method rapidly generates adducts in competitive yields compared to traditional heating methods that require organic solvents. nih.gov The synthesis of 2,4,5-trisubstituted imidazoles via a three-component reaction can also be conducted under solvent-free, microwave-assisted conditions, sometimes in the presence of a neutral ionic liquid which can act as both a solvent and a catalyst. scielo.org.mx

The synthesis of 2-substituted 2-imidazolines has also been achieved with high yields and significantly reduced reaction times using microwave irradiation without a solvent. researchgate.net

Table 5: Solvent-Free Microwave-Assisted Imidazole Synthesis

| Reactants | Product | Reaction Time | Key Benefit | Reference |

|---|---|---|---|---|

| Phenyl glycidyl ether, imidazoles | Substituted azole compounds | Minutes | Rapid, solvent-free | nih.gov |

| Benzil, dialdehydes, ammonium acetate | 2,4,5-Trisubstituted imidazoles | 4 minutes | Fast, solvent-free | scielo.org.mx |

| Nitriles, ethylenediamine | 2-Substituted 2-imidazolines | Shortened | High yields, reduced time | researchgate.net |

Deep eutectic solvents (DESs) are gaining prominence as green and sustainable alternatives to conventional organic solvents. researchgate.net They are typically formed by mixing two or more cheap, safe, and biodegradable components, which results in a mixture with a melting point lower than that of the individual components. mdpi.com

The synthesis of 2-aminoimidazoles has been successfully achieved in high yields using DESs like choline (B1196258) chloride:glycerol (ChCl:Gly) or choline chloride:urea (ChCl:Urea) as the reaction medium. mdpi.com This method involves a one-pot, two-step process of an alkylation reaction followed by a cyclocondensation between α-chloroketones and guanidine (B92328) derivatives. The use of DES significantly reduces the reaction time compared to using volatile organic compounds (VOCs) and allows the reaction to be carried out under air. mdpi.com

Similarly, a novel DES based on ethyltriphenylphosphonium bromide (ETPPBr) and protocatechuic acid (PCA) has been used as a catalyst for the green synthesis of 1,2,4,5-tetrasubstituted imidazoles from a four-component condensation reaction. rsc.org This method boasts high yields and very short reaction times under solvent-free conditions. rsc.org The use of DESs not only provides a greener reaction medium but can also catalyze the reaction, enhancing its efficiency. tbzmed.ac.ir

Table 6: Eutectic Mixture Mediated Imidazole Synthesis

| DES System | Reactants | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Choline chloride:Glycerol or Choline chloride:Urea | α-Chloroketones, guanidine derivatives | 2-Aminoimidazoles | Reduced reaction time, air-tolerant, high yield | mdpi.com |

| ETPPBr:PCA | Phenanthrene-9,10-dione, aromatic amine, aromatic aldehyde, ammonium acetate | 1,2,4,5-Tetrasubstituted imidazoles | High yields, very short reaction times, solvent-free | rsc.org |

| Choline chloride:Urea | 4-Anilinoquinazoline precursors | Imidazole-containing quinazoline (B50416) derivatives | Increased yield, green solvent | tbzmed.ac.ir |

Regioselectivity and Stereocontrol in this compound Synthesis

The synthesis of this compound and its substituted derivatives requires precise control over the placement of substituents on the imidazole ring, a concept known as regioselectivity. The imidazole ring has multiple positions where substitution can occur, and directing incoming groups to the desired position is a key challenge. Furthermore, when synthesizing derivatives with chiral centers, controlling the three-dimensional arrangement of atoms (stereocontrol) is critical.

Regioselectivity

The regiochemical outcome of imidazole synthesis is highly dependent on the chosen synthetic route and reaction conditions. Various strategies have been developed to control the substitution pattern on the imidazole core. For instance, in the synthesis of 2-aminoimidazole derivatives, the choice of base and temperature can reverse the regioselectivity of the cyclization process. A study demonstrated that reacting unsymmetrical carbodiimides with propargylic amines can lead to different isomers. researchgate.net When cesium carbonate (Cs2CO3) is used as the base at room temperature, the reaction selectively produces one regioisomer. researchgate.net However, changing the base to triethylamine (B128534) (TEA) and increasing the temperature leads to the formation of the alternative regioisomer. researchgate.net This highlights the delicate balance of reaction parameters in directing the cyclization.

Recent advances have focused on metal-catalyzed and base-mediated reactions to achieve high regioselectivity. rsc.orgorganic-chemistry.org Copper-catalyzed reactions, for example, have been employed for the regioselective synthesis of 1,2,4-trisubstituted imidazoles from terminal alkynes and amidines. organic-chemistry.org Similarly, base-catalyzed addition of propargylamines to carbodiimides can afford imidazoles with substitution at the 1, 2, and 4-positions. rsc.org The ability to control substitution at specific nitrogen (N-1) and carbon (C-2, C-4, C-5) atoms is crucial for creating a diverse range of derivatives.

| Method | Reactants | Conditions | Regiochemical Outcome | Reference |

|---|---|---|---|---|

| Base-Mediated Domino Addition/Cyclization | Unsymmetrical Carbodiimides + Propargylic Amines | Cs2CO3, Dioxane, Room Temperature | Selective formation of one 2-aminoimidazole regioisomer | researchgate.net |

| Base-Mediated Domino Addition/Cyclization | Unsymmetrical Carbodiimides + Propargylic Amines | TEA, Higher Temperature | Reversed regioselectivity, formation of the alternative isomer | researchgate.net |

| Copper-Catalyzed Diamination | Terminal Alkynes + Amidines | CuCl2·2H2O, Na2CO3, Pyridine, O2 | 1,2,4-Trisubstituted Imidazoles | organic-chemistry.org |

| Base-Catalyzed Addition | Propargylamines + Carbodiimides | Base catalyst | Imidazoles substituted at the 1, 2, and 4-positions | rsc.org |

Stereocontrol

While this compound itself is achiral, many of its biologically active derivatives possess stereogenic centers. Establishing these centers with the correct configuration is paramount. A notable strategy for achieving stereocontrol is through diastereoselective reactions. For instance, the synthesis of a potent C17,20-lyase inhibitor, (1S)-1-(1H-imidazol-4-yl)-1-(6-methoxy-2-naphthyl)-2-methyl-1-propanol, successfully constructed the required stereocenter using a highly diastereoselective Grignard reaction. researchgate.net This approach, followed by the formation of the imidazole ring, yielded the final product in an enantiomerically pure form, demonstrating a practical method for multigram-scale synthesis. researchgate.net The choice of chiral auxiliaries or catalysts is a common approach to induce asymmetry in reactions that would otherwise produce a racemic mixture.

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound and its derivatives from laboratory-scale to industrial production requires significant process optimization and careful consideration of scale-up challenges. The primary goals are to enhance efficiency, ensure reproducibility, improve safety, and reduce costs.

Process Optimization

A key aspect of process optimization involves refining reaction conditions to maximize yield and purity while minimizing reaction time and waste. A practical synthetic route for a derivative, 1-methyl-4-phenyl-1H-imidazol-2-amine, was developed via a three-step sequence involving cyclization, hydrolysis, and methylation. researchgate.net During the optimization of this process, researchers investigated the effects of temperature, solvent, and the ratio of reactants. researchgate.net

For example, in the initial cyclization step between α-bromoacetophenone and acetylguanidine, it was found that controlling the addition of the reactants was crucial to manage a severe exotherm, which could decrease the yield and complicate the workup. researchgate.net The optimization study systematically varied parameters to find the most effective conditions.

| Parameter Investigated | Variation | Observation/Outcome | Reference |

|---|---|---|---|

| Reactant Ratio (acetylguanidine) | Increased to 2 equivalents | Marginal improvement in yield | researchgate.net |

| Temperature | Optimized heating profile (e.g., heated to 80 °C for 3 h) | Improved reaction completion and yield | researchgate.net |

| Solvent | DMF selected as the solvent | Facilitated the reaction, though workup procedures were still necessary | researchgate.net |

| Reactant Addition | Dose-controlled addition of α-bromoacetophenone solution | Solved the exotherm issue, leading to a more controlled reaction and improved yield | researchgate.net |

Scale-Up Considerations

Strategies to mitigate low yields and other scale-up issues include:

Catalyst Screening: Identifying more robust and efficient catalysts, such as transition metals (e.g., Palladium or Copper salts), can enhance coupling efficiency.

Side-Reaction Suppression: The use of protecting groups for reactive functionalities, like amines, during certain steps can prevent the formation of unwanted by-products. In the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a novel imidazo[1,2-a]imidazole by-product was identified and characterized, emphasizing the need to control side reactions during scale-up. researchgate.net

Process Intensification: Adopting technologies like continuous-flow systems can improve heat and mass transfer, offering better control over reaction parameters and potentially increasing yield and safety compared to traditional batch reactors.

Work-up and Purification: Developing efficient and scalable purification methods is critical. The reported large-scale synthesis involved steps such as pH adjustment with 12 M NaOH, extraction with large volumes of organic solvents, and concentration in a vacuum, which are typical considerations in industrial processes. researchgate.net

Ultimately, a successful scale-up requires a comprehensive understanding of the reaction mechanism, thermodynamics, and kinetics to develop a cost-effective and efficient manufacturing process. researchgate.net

Reaction Mechanisms and Reactivity Profiles of N Methyl 1h Imidazol 2 Amine

Fundamental Reactivity of the Imidazole (B134444) Core in N-Methyl-1H-imidazol-2-amine

The imidazole ring is an amphoteric heterocycle, susceptible to both electrophilic and nucleophilic attack. thieme-connect.de Its aromatic character, arising from a sextet of π-electrons, influences its reactivity. nih.gov In this compound, the N-methyl group at position 1 and the amino group at position 2 significantly modulate the electron density and reactivity of the imidazole core compared to unsubstituted imidazole. The methyl group is electron-donating, increasing the electron density of the ring and enhancing its nucleophilicity.

The presence of the amino group at the C2 position further influences the electronic properties. This substitution pattern is critical in determining the molecule's interactions with biological targets and its behavior in chemical reactions. The imidazole ring in this compound can participate in various reactions, including electrophilic substitution and reactions that leverage its basicity and ligand-forming capabilities. smolecule.com Fukui indices, a concept from density functional theory, can be used to identify the most likely sites for nucleophilic and electrophilic attack within the molecule. researchgate.net

Role of the Amino Functionality in Chemical Transformations

The exocyclic amino group at the C2 position is a key determinant of the reactivity of this compound. This group can undergo typical amine reactions such as acylation and alkylation. smolecule.com Its presence significantly enhances the antimicrobial potential of imidazole derivatives. biomedpharmajournal.org The amino group's basicity and nucleophilicity make it a primary site for reactions with electrophiles. cymitquimica.comsmolecule.com

Furthermore, the amino group can direct the course of reactions. For instance, in the synthesis of fused heterocycles, the amino group can act as a nucleophile in intramolecular cyclization reactions. The interplay between the imidazole ring and the amino group allows for the synthesis of a wide array of functionalized imidazole derivatives.

Nucleophilic Character of Nitrogen Atoms within the this compound Framework

This compound possesses three nitrogen atoms, each with distinct nucleophilic characteristics. The N1 nitrogen is part of the imidazole ring and bears a methyl group, which enhances its electron density and makes it more nucleophilic and basic than the corresponding nitrogen in unsubstituted imidazole. The N3 nitrogen, also within the imidazole ring, has an unshared pair of electrons and is a primary site for electrophilic attack and protonation. nih.gov The exocyclic amino nitrogen at C2 is also nucleophilic and can readily participate in reactions. smolecule.comsmolecule.com

The relative nucleophilicity of these nitrogen atoms can be influenced by the reaction conditions and the nature of the electrophile. Protonation typically occurs at the N3 position under acidic conditions, forming an imidazolium (B1220033) salt. smolecule.com Alkylation and acylation can occur at both the exocyclic amino group and the N3 position, with the outcome often dependent on the specific reagents and reaction conditions. nih.gov The nucleophilicity of imidazole nitrogens can be weaker than other amines in certain reactions due to higher reorganization energies upon reaction with electrophiles. researchgate.net

Elucidation of Reaction Pathways in Imidazole Derivative Formation

The versatile reactivity of this compound allows for its participation in a variety of reaction pathways to form a diverse range of imidazole derivatives, including fused heterocyclic systems.

Intramolecular cyclization reactions are a powerful tool for the synthesis of fused imidazole systems. These reactions often involve the nucleophilic attack of one of the nitrogen atoms of the this compound framework onto an electrophilic center within the same molecule. For example, derivatives of this compound can be designed to undergo intramolecular cyclization to form imidazo[1,2-a]pyridines and other fused heterocycles. rsc.org The mechanism often involves the formation of an intermediate that facilitates the ring-closing step. researchgate.netmdpi.com Imidazole can also catalyze intramolecular cyclization reactions, such as in peptide cyclization, by acting as a general base to deprotonate the nucleophile. nih.gov The development of intramolecular Diels-Alder reactions involving imidazoles has also provided a route to complex heterocyclic structures. pitt.eduthieme-connect.com

Condensation reactions are fundamental to the synthesis of the imidazole ring itself and for the further functionalization of imidazole derivatives. The synthesis of this compound can be achieved through the condensation of appropriate precursors. smolecule.com For instance, the van Leusen imidazole synthesis involves the reaction of an imine with tosylmethyl isocyanide (TosMIC), often generated in situ from an aldehyde and an amine. semanticscholar.org Multicomponent condensation reactions, where three or more reactants combine in a single step, provide an efficient route to highly substituted imidazoles. biomedpharmajournal.orgorganic-chemistry.org These reactions often proceed through the formation of an imine intermediate followed by cyclization and aromatization. rsc.org

Table 1: Examples of Condensation Reactions in Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Amine, TosMIC | Base (e.g., K2CO3) | Substituted Imidazole | semanticscholar.org |

| Dicarbonyl compound, Aldehyde, Ammonium (B1175870) acetate (B1210297) | Acetic acid or other catalysts | Tri-substituted Imidazole | biomedpharmajournal.orgorganic-chemistry.org |

| α-Chloroketones, Guanidine (B92328) derivatives | Deep eutectic solvents | 2-Aminoimidazole | mdpi.com |

The imidazole ring of this compound can participate in addition reactions, although this is less common than substitution or condensation reactions. One notable example is the inverse-electron-demand Diels-Alder reaction. In these reactions, the electron-rich imidazole acts as the dienophile and reacts with an electron-deficient diene, such as a 1,2,4-triazine (B1199460) or a 1,2,4,5-tetrazine. acs.orgresearchgate.net These cycloaddition reactions lead to the formation of fused heterocyclic systems like imidazo[4,5-c]pyridines. acs.org The reactivity in these reactions is highly dependent on the substituents on both the imidazole and the diene. acs.orgacs.org For instance, a strong electron-donating group at the C2 position of the imidazole, such as an amino group, is often required for the reaction to proceed efficiently. acs.org

Tautomerization and Aromatization Processes in Imidazole Chemistry

The chemical behavior of this compound is significantly influenced by the dynamic processes of tautomerism and the synthetic routes that culminate in aromatization. These processes are fundamental to understanding the stability, reactivity, and electronic properties of this and related imidazole derivatives.

Tautomerism in this compound

Tautomerism in imidazole rings is a well-documented phenomenon. In unsubstituted imidazole, a proton can reside on either of the two ring nitrogen atoms, leading to two chemically equivalent tautomeric forms. mdpi.com However, in this compound, the presence of a methyl group on the N-1 nitrogen atom precludes this type of annular tautomerism. wikipedia.org

Instead, the compound exhibits amino-imino tautomerism, a common feature for 2-aminoimidazoles. researchgate.netchem-soc.si This involves a proton transfer between the exocyclic amino group and the N-3 ring nitrogen. Consequently, this compound (the amino tautomer) exists in equilibrium with its isomeric imine form, N-Methyl-1H-imidazol-2(3H)-imine (the imino tautomer).

The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the electronic nature of other substituents on the imidazole ring. While specific studies on the tautomeric equilibrium of this compound are not extensively detailed, research on analogous compounds provides significant insight. For instance, dynamic 1H NMR studies on the related compound N-(1H-Imidazoline-2-yl)-1H-benzimidazol-2-amine have demonstrated the dynamic nature of this proton exchange. researchgate.net By analyzing spectra at various temperatures, researchers can calculate the energy barrier for this tautomeric interconversion. researchgate.net

Table 1: Dynamic NMR Parameters for Tautomerism in an Analogous Benzimidazole (B57391) Compound researchgate.net

This interactive table presents the physical parameters calculated from dynamic 1H NMR data for N-(1H-Imidazoline-2-yl)-1H-benzimidazol-2-amine, illustrating the energetics of the tautomerization process.

| Parameter | Value | Unit | Description |

| Coalescence Temperature (Tc1) | 245 | K | The temperature at which distinct NMR signals from the tautomers begin to merge. |

| Coalescence Temperature (Tc2) | 263 | K | A second coalescence temperature observed for different protons in the molecule. |

| Free Energy of Activation (ΔG*) | 49.0 (at 245 K) | kJ/mol | The energy barrier that must be overcome for the interconversion between tautomers. |

| Rate Constant (k) | 148.8 (at 245 K) | s-1 | The rate of the tautomeric exchange at the coalescence temperature. |

Data derived from a study on N-(1H-Imidazoline-2-yl)-1H-benzimidazol-2-amine, which serves as a model for the dynamic behavior of 2-aminoimidazole systems. researchgate.net

Aromatization Processes in Imidazole Synthesis

Aromatization is a critical step in many synthetic pathways leading to the formation of the stable imidazole ring. This process involves the conversion of a non-aromatic or partially saturated precursor, such as a dihydroimidazole (B8729859) (imidazoline), into the final aromatic imidazole. This transformation is energetically favorable as it results in the formation of a stable, cyclic, planar system with 6 π-electrons.

Several synthetic strategies for 2-aminoimidazoles rely on a final aromatization step. These reactions often proceed through intramolecular cyclization of a suitable acyclic precursor, which forms a dihydroimidazole intermediate. This intermediate is then converted to the aromatic product through various mechanisms. rsc.org

A common approach involves the reaction of an α-haloketone with a substituted guanidine. The proposed mechanism for one such synthesis involves the initial alkylation of the guanidine, followed by an intramolecular condensation to form a cyclic intermediate. researchgate.net The final, crucial step is a tautomerization and subsequent elimination (often of a water molecule), which drives the formation of the aromatic 2-aminoimidazole ring. researchgate.net

Other methods include:

Oxidative Aromatization : Dihydroimidazole intermediates can be treated with an oxidizing agent to remove two hydrogen atoms, resulting in the aromatic imidazole. nih.gov

Elimination Reactions : Precursors with a suitable leaving group can undergo elimination to form a double bond within the ring, leading to aromatization. rsc.org

Fragmentation Reactions : In some multi-step syntheses, the final aromatization occurs via fragmentation of a more complex intermediate, which expels a small molecule and results in the stable imidazole core. rsc.org

Table 2: Examples of Imidazole Syntheses Involving an Aromatization Step rsc.org

This interactive table summarizes various synthetic protocols where aromatization is a key step in forming the imidazole ring.

| Precursors | Key Reagents/Catalysts | Mechanism of Aromatization | Reference |

| Enones, Benzylamines | Copper catalyst | Intramolecular Cyclization / Fragmentation | rsc.org |

| Ketones, 2-Aminobenzylalcohol | Ferric chloride / Iodine | Intramolecular Cyclization / C-O Bond Cleavage | rsc.org |

| Alkynes, Nitriles | Base (t-BuOK) | 5-exo-dig Cyclization / Tautomerization | rsc.org |

| cis-Enediol diacetates, Formaldehyde | Ammonium acetate (in situ ammonia) | Intramolecular Cyclization / Dehydration | rsc.org |

These examples underscore the importance of aromatization as a driving force in the synthesis of this compound and other substituted imidazoles, enabling the construction of this privileged heterocyclic scaffold.

Theoretical and Computational Investigations of N Methyl 1h Imidazol 2 Amine

Quantum Chemical Calculations: DFT, TD-DFT, and Ab Initio Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and ab initio methods, are foundational in the computational analysis of imidazole (B134444) derivatives. irjweb.comresearchgate.net DFT, especially with hybrid functionals like B3LYP, combined with basis sets such as 6-311++G(d,p) or cc-pVDZ, has proven effective for optimizing molecular geometries and calculating the electronic properties of similar heterocyclic systems. irjweb.comirjweb.comtandfonline.com These methods allow for the precise determination of structural parameters and the prediction of spectroscopic characteristics. researchgate.net Ab initio methods like Hartree-Fock (HF) are also employed, often in conjunction with DFT, to provide a comprehensive electronic picture. researchgate.net TD-DFT is specifically used to compute electronic absorption wavelengths (λmax) and to understand the nature of electronic transitions within the molecule. scielo.br

The electronic characteristics of a molecule are largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. acs.orgmalayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For imidazole derivatives, the HOMO is often localized on the electron-rich regions, such as the imidazole ring and amine substituents, while the LUMO is distributed across the π-system of the ring. malayajournal.org Calculations on analogous benzimidazole (B57391) derivatives show that substitutions on the ring system can significantly alter the HOMO-LUMO energies and the corresponding energy gap. irjweb.comirjweb.com A smaller energy gap is often considered a desirable trait for materials with significant nonlinear optical (NLO) responses. acs.org

Table 1: Representative FMO Data for Related Imidazole Derivatives This table illustrates typical values obtained from DFT calculations for similar compounds, providing a reference for the expected electronic properties of N-Methyl-1H-imidazol-2-amine.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | B3LYP/6-311++G(d,p) | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | B3LYP/6–311++G(d,p) | -5.6518 | -0.8083 | 4.8435 | irjweb.com |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| 1H-imidazole (IM) | DFT Calculation | -6.590 | -0.310 | 6.280 | researchgate.net |

| N-methylimidazole (MIM) | DFT Calculation | -6.210 | -0.210 | 6.000 | researchgate.net |

Note: The values presented are for illustrative purposes based on related structures.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic agents. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface, using a color scale where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue signifies electron-deficient areas (positive potential, prone to nucleophilic attack). malayajournal.orgirjweb.com Green and yellow areas represent intermediate or neutral potential. irjweb.com

This technique is crucial for understanding intermolecular interactions, particularly hydrogen bonding and biological recognition processes. malayajournal.orgresearchgate.net For this compound, the MEP map would be expected to show a high negative potential (red) around the nitrogen atoms of the imidazole ring and the exocyclic amine group, identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. irjweb.comirjweb.com Conversely, the hydrogen atoms attached to the amine group and the methyl group would likely exhibit positive potential (blue), marking them as sites for nucleophilic interaction. tandfonline.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding in a molecule, allowing for the quantitative study of intramolecular and intermolecular interactions. uni-muenchen.deresearchgate.net This method transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the chemist's Lewis structure concept. uni-muenchen.de

Table 2: Examples of NBO Donor-Acceptor Interactions in Imidazole-Related Systems

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Compound Type | Source(s) |

| LP(1) N16 | π(C17-N19) | 53.86 | Benzimidazole Derivative | tandfonline.com |

| n(LPCl 35) | π(C27-C31) | 228.1 (954.54 kJ/mol) | Chloro-substituted Imidazole | acadpubl.eu |

| n LP(1)N21 | π*(C1-C2) | 13.2 | Piperidin-4-one Derivative | tandfonline.com |

Note: The data represents interactions in related molecules to illustrate the principles of NBO analysis.

Mechanistic Insights from Computational Chemistry for Imidazole Ring Formation and Transformations

Computational chemistry offers profound insights into the mechanisms of chemical reactions, including the formation and transformation of the imidazole ring. acs.org By calculating the potential energy surface, researchers can identify transition states, intermediates, and activation energy barriers for proposed reaction pathways. acs.org

For example, the formation of the imidazole core from glyoxal (B1671930) and nitrogen-containing precursors like amines has been studied computationally. acs.org These studies propose detailed, step-by-step mechanisms, revealing that the process often involves a series of dehydration reactions, making it more favorable under conditions of moderate to low relative humidity. acs.org The calculated Gibbs free energy of activation (ΔG‡) helps determine the most likely reaction pathway among several possibilities. acs.org Furthermore, computational methods can elucidate the mechanisms of other transformations, such as the synthesis of functionalized imidazoles via the denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.com

Solvent Effects on Molecular Structure and Reactivity of Imidazole Derivatives

The surrounding environment, particularly the solvent, can significantly influence the structure, stability, and reactivity of a molecule. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of different solvents. researchgate.net Studies on related imidazole derivatives show that properties such as the dipole moment and the HOMO-LUMO energy gap are sensitive to the polarity of the solvent. tandfonline.comresearchgate.net

Generally, as solvent polarity increases, the HOMO-LUMO energy gap tends to decrease, which can enhance the molecule's reactivity. researchgate.net The dipole moment, a measure of molecular polarity, typically increases in polar solvents due to stabilization of charge separation within the molecule. tandfonline.com Examining these effects is crucial for predicting a compound's behavior in different chemical or biological environments. For instance, calculations performed in the gas phase versus in solvents like water, ethanol, or DMSO reveal shifts in electronic properties that can affect reaction rates and equilibria. tandfonline.comresearchgate.net

Molecular Docking Studies and Ligand-Target Interactions (Computational Aspects)

Molecular docking is a computational technique widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. openaccessjournals.com The process involves generating numerous possible conformations and orientations of the ligand within the target's binding pocket and then using a scoring function to estimate the binding affinity, usually expressed in kcal/mol. tandfonline.comopenaccessjournals.com

Docking studies provide valuable insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-target complex. tandfonline.compreprints.org For imidazole derivatives, which are common scaffolds in medicinal chemistry, docking is used to screen for potential biological activity by identifying plausible protein targets and predicting binding modes. irjweb.comnih.gov The results can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that could enhance binding affinity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl 1h Imidazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR and ¹³C NMR Spectral Analysis for N-Methyl-1H-imidazol-2-amine and Derivatives

¹H and ¹³C NMR spectra provide fundamental information for the structural confirmation of this compound and its derivatives. The chemical shifts (δ) are indicative of the electronic environment of each proton and carbon atom.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the amine (NH) protons, and the two protons on the imidazole (B134444) ring. The N-methyl group typically appears as a singlet in the aliphatic region. The protons on the imidazole ring will appear in the aromatic region, and their coupling will provide information about their relative positions.

The ¹³C NMR spectrum will show signals for the N-methyl carbon and the three distinct carbons of the imidazole ring. The chemical shift of the carbon atom bonded to the amino group (C2) is significantly different from the other two ring carbons.

In derivatives of this compound, the substitution pattern can be deduced from changes in the chemical shifts and coupling patterns of the imidazole ring protons. For instance, in N,N-dimethyl-1H-benzo[d]imidazol-2-amine, the presence of the fused benzene (B151609) ring and the two methyl groups on the amine nitrogen significantly alters the spectral data. bohrium.comnih.gov The analysis of ¹H and ¹³C NMR spectra is crucial for confirming the successful synthesis and purity of these compounds. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives

| Compound | Solvent | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |

| N,N-dimethyl-1H-benzo[d]imidazol-2-amine nih.gov | - | Signals for aromatic protons and two N-methyl groups. | Signals for benzimidazole (B57391) and N-methyl carbons. |

| 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine researchgate.net | - | Signals for pyrimidine, imidazole, methoxy (B1213986), and methyl protons. | Signals for pyrimidine, imidazole, methoxy, and methyl carbons. |

| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine mdpi.com | CDCl₃ | 8.33–6.85 (aromatic & imidazole), 5.68 (NH), 2.20 (CH₃), 1.94 (CH₃) | 144.7-111.9 (aromatic & imidazole), 17.6 (CH₃), 17.1 (CH₃) |

| (E)-N-((1H-indol-7-yl)methylene)-5-phenyl-1H-imidazol-2-amine grafiati.com | - | Signals for indole (B1671886), imidazole, and phenyl protons. | Signals for indole, imidazole, and phenyl carbons. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex NMR spectra and elucidating the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, a COSY spectrum would show a cross-peak between the two adjacent protons on the imidazole ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C. mdpi.comipb.ptuvic.ca This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the signals of the imidazole ring protons can be used to identify their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. mdpi.comemerypharma.commdpi.comipb.pt This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, the N-methyl protons would show a correlation to the C2 carbon of the imidazole ring, confirming the position of the methyl group.

The combination of these 2D NMR experiments provides a comprehensive map of the molecular structure, confirming the atomic connectivity and aiding in the assignment of all proton and carbon signals, which is essential for the structural elucidation of novel imidazole derivatives. science.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.comuni-siegen.de These techniques are highly effective for identifying the presence of specific functional groups. acs.org

In the analysis of this compound, the IR and Raman spectra would reveal characteristic vibrational bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the imidazole ring typically appear between 2800 and 3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring will give rise to characteristic bands in the 1500-1650 cm⁻¹ region. The N-H bending vibration is also expected in this region.

For derivatives, the presence of additional functional groups will introduce new vibrational bands. For example, a derivative with a nitro group would show strong absorptions around 1550 and 1350 cm⁻¹ corresponding to asymmetric and symmetric stretching, respectively.

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for Imidazole Derivatives

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| N-H (Amine) | Stretching | 3300 - 3500 | researchgate.net |

| C-H (Aromatic/Aliphatic) | Stretching | 2800 - 3100 | researchgate.net |

| C=N, C=C (Imidazole Ring) | Stretching | 1500 - 1650 | scirp.org |

| N-H (Amine) | Bending | 1550 - 1650 | ajgreenchem.com |

| C-N (Amine) | Stretching | 1250 - 1335 | researchgate.net |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.netnih.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could involve the loss of a methyl radical or cleavage of the imidazole ring.

In the case of more complex derivatives, the fragmentation pattern can help to identify the different substituents and their positions on the imidazole ring. For example, in the mass spectrum of a halogenated derivative, the isotopic pattern of the halogen would be a clear indicator of its presence.

Table 3: Mass Spectrometry Data for Imidazole Derivatives

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | ESI-MS | [M+H]⁺ | Dependent on fragmentation pathway | |

| 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitroso- | LC-ESI-QFT | 240.0652 [M+H]⁺ | 209.0587, 163.0754, 117.0699, 107.0492, 56.0498 | nih.gov |

| N,N-dimethyl-1H-benzo[d]imidazol-2-amine | GC-MS | [M]⁺ | Fragmentation data available in spectral databases. | nih.gov |

| (E)-N-((1H-indol-7-yl)methylene)-5-phenyl-1H-imidazol-2-amine | - | 286.12 | - | grafiati.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. nih.gov

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the imidazole ring. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of substituents on the ring.

For derivatives with extended conjugation, such as those with fused aromatic rings or other chromophores, the absorption bands will shift to longer wavelengths (a bathochromic or red shift). The intensity of the absorption is related to the probability of the electronic transition. The solubility of imidazole derivatives can also be quantified using UV-Vis spectroscopy by measuring the absorbance at a specific wavelength. Studies on imidazole derivatives have shown characteristic absorption peaks around 217 nm and 282 nm. grafiati.com

X-ray Diffraction (XRD) for Solid-State Structural Determination

An XRD analysis of a suitable crystal of this compound or its derivatives would provide an unambiguous confirmation of its structure. bohrium.commdpi.comjst.go.jp The resulting crystal structure would reveal the planarity of the imidazole ring, the geometry around the exocyclic amine group, and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This technique is invaluable for resolving any ambiguities that may remain after analysis by other spectroscopic methods.

Chemical Derivatization Strategies and Functionalization of N Methyl 1h Imidazol 2 Amine

Modification of the Amine Group for Functionalization

The exocyclic amine group of N-Methyl-1H-imidazol-2-amine is a key site for various chemical transformations, allowing for its protection, functionalization, and the introduction of diverse structural motifs.

Acylation is a fundamental reaction for the modification of the amine group in this compound. This process involves the introduction of an acyl group (R-C=O) and is widely used for amine protection in multi-step syntheses and for creating amide derivatives with specific biological or chemical properties. mdpi.com The reaction of the amine with acylating agents such as acid chlorides or anhydrides leads to the formation of a stable amide bond. google.comorganic-chemistry.org The use of coupling agents like N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) can facilitate the formation of highly reactive acyl imidazolium (B1220033) ions, which are effective in acylating even hindered amines. acs.org

Commonly employed acylating agents include:

Acid Chlorides (R-COCl): Highly reactive, often used in the presence of a base to neutralize the HCl byproduct.

Acid Anhydrides ((RCO)₂O): Less reactive than acid chlorides but offer cleaner reactions.

Activated Esters: Such as N-hydroxysuccinimide (NHS) esters, which provide good selectivity.

The resulting amides can serve as intermediates for further functionalization or as final products with desired characteristics. For instance, acylation can be a key step in the synthesis of complex molecules where the reactivity of the amine group needs to be temporarily masked. mdpi.com

Carbamate Formation: The reaction of this compound with reagents like dialkyl carbonates or chloroformates results in the formation of carbamates. sci-hub.se Carbamates are valuable functional groups in medicinal chemistry and can also serve as protecting groups for amines. sci-hub.se The synthesis of carbamates from amines can be achieved with high selectivity using dimethylcarbonate in the presence of imidazolium-based ionic liquids as catalysts. sci-hub.se

Schiff Base Formation: Condensation of the primary amine group of this compound with aldehydes or ketones yields Schiff bases (imines). This reaction is typically reversible and acid-catalyzed. Schiff bases are versatile intermediates in organic synthesis and are known to be present in various biologically active compounds. researchgate.net The formation of Schiff bases can be a crucial step in the synthesis of more complex heterocyclic systems incorporating the this compound scaffold. ajgreenchem.com

Table 1: Modification of the Amine Group

| Reaction Type | Reagents | Functional Group Formed | Applications |

| Acylation | Acid Chlorides, Acid Anhydrides | Amide | Amine protection, Synthesis of bioactive amides |

| Carbamate Formation | Dialkyl Carbonates, Chloroformates | Carbamate | Protecting group, Medicinal chemistry |

| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) | Synthesis of heterocyclic compounds, Biologically active molecules |

Silylation is a widely used derivatization technique in gas chromatography (GC) to increase the volatility and thermal stability of polar compounds containing active hydrogens, such as amines. chemcoplus.co.jpcolostate.edu For this compound, the amine and the N-H on the imidazole (B134444) ring can be silylated. This process involves replacing the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group or other silyl (B83357) groups. chemcoplus.co.jpcolostate.edu

Common silylating reagents include:

N,O-Bis(trimethylsilyl)acetamide (BSA)

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) research-solution.com

N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) gcms.cz

The resulting silylated derivatives of this compound are more volatile and less prone to adsorption on the GC column, leading to improved peak shape and sensitivity. researchgate.net The choice of silylating reagent can be tailored to the specific analytical requirements. For instance, TBDMS derivatives formed using MTBSTFA are significantly more stable to hydrolysis than TMS ethers. gcms.cz

Functionalization and Substitution on the Imidazole Ring

The imidazole ring of this compound is an aromatic heterocycle that can undergo various substitution reactions, although the presence of the activating amino group and the N-methyl group directs the regioselectivity of these reactions. thieme-connect.de Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the C4 and C5 positions of the imidazole ring. The specific position of substitution is influenced by the reaction conditions and the nature of the electrophile. nih.gov

Furthermore, the imidazole ring can be a component in the synthesis of more complex fused heterocyclic systems. nih.gov For example, reactions involving the ring nitrogens and adjacent functional groups can lead to the formation of bicyclic structures. The unique electronic properties of the imidazole ring also allow it to participate in metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling for N-arylation, to form C-N bonds. researchgate.net

Strategies for Enhancing Analytical Performance of Amines through Derivatization (e.g., HPLC, GC)

Derivatization is a crucial strategy to improve the analytical performance of amines like this compound in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov

For GC analysis , the primary goals of derivatization are to increase volatility and thermal stability. researchgate.net As discussed in section 6.1.3, silylation is a common approach. chemcoplus.co.jpresearch-solution.com Alkylation and acylation are also employed to reduce the polarity of the amine and improve its chromatographic behavior. researchgate.net

For HPLC analysis , derivatization is often performed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. libretexts.orgxjtu.edu.cn This is particularly useful for amines that lack strong UV-absorbing or fluorescent properties. Common derivatizing reagents for amines in HPLC include:

Dansyl chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives. nih.gov

O-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

Benzoyl chloride: Introduces a UV-absorbing benzoyl group. nih.gov

These derivatization strategies convert the analyte into a form that is more amenable to separation and detection, leading to lower detection limits and improved accuracy in quantitative analysis.

Table 2: Derivatization for Enhanced Analytical Performance

| Technique | Derivatization Goal | Reagent Class | Example Reagents |

| GC | Increase Volatility & Thermal Stability | Silylating Agents | BSA, MSTFA, MTBSTFA |

| GC | Reduce Polarity | Acylating Agents | Acid Anhydrides |

| HPLC | Enhance UV/Fluorescence Detection | Labeling Agents | Dansyl Chloride, OPA, Benzoyl Chloride |

Synthesis of Hybrid Compounds and Conjugates Incorporating this compound

This compound serves as a valuable building block in the synthesis of hybrid compounds and conjugates, where its structural features are combined with other molecular entities to create novel molecules with potentially enhanced biological or material properties. nih.govnih.gov The imidazole moiety is a recognized pharmacophore, and its incorporation into larger molecules is a common strategy in drug discovery. mdpi.comresearchgate.net

The synthesis of these hybrids often involves the functionalization of either the amine group or the imidazole ring, as described in the preceding sections, followed by coupling to another molecule of interest. For example, the amine group can be acylated with a carboxylic acid-containing drug molecule to form an amide conjugate. mdpi.com Alternatively, the imidazole ring can be functionalized and then used in cross-coupling reactions to link to other aromatic or heterocyclic systems. tandfonline.com

Examples of such hybrid structures include:

Imidazole-indole hybrids: These have been investigated for their potential anticancer activities. ajgreenchem.com

Imidazole-triazole conjugates: Synthesized and evaluated for their antimicrobial properties. tandfonline.com

Phthalazin-imidazole hybrids: Explored for their potential biological activities. nih.gov

The modular nature of these synthetic strategies allows for the creation of diverse libraries of hybrid compounds for screening in various applications, from medicinal chemistry to materials science. nih.govmdpi.com

Applications of N Methyl 1h Imidazol 2 Amine and Its Derivatives in Medicinal Chemistry and Biological Research

Molecular Targets and Mechanisms of Biological Action

The biological effects of N-Methyl-1H-imidazol-2-amine derivatives are exerted through their interaction with various molecular targets, including enzymes, receptors, and nucleic acids.

Enzyme Inhibition and Activation

Vascular Adhesion Protein-1 (VAP-1) Inhibition: VAP-1, a copper-containing amine oxidase, is involved in leukocyte adhesion and inflammation. researchgate.netnih.gov Inhibition of its oxidative deamination activity is a therapeutic target for inflammatory diseases. researchgate.netnih.govnih.gov Studies on 1H-imidazol-2-amine derivatives have shown their potential as VAP-1 inhibitors. For instance, a compound containing a methylene (B1212753) linker between phenyl and imidazole (B134444) rings demonstrated strong inhibitory activity against human VAP-1. researchgate.net The development of novel pyridazinone inhibitors has revealed a reversible binding mode to a unique site in the active site channel of VAP-1. nih.gov

Carbonic Anhydrase Activation: Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govresearchgate.net The activity of certain CA isoforms can be enhanced by imidazole derivatives. researchgate.net For example, 4-methylimidazole (B133652) can rescue the catalytic activity of a mutant human carbonic anhydrase II (HCA II) by acting as an exogenous proton donor. rcsb.orgnih.gov X-ray crystallography has revealed multiple binding sites for imidazole derivatives in and around the active site of HCA II, providing a structural basis for their activating and inhibitory effects. nih.govresearchgate.netresearchgate.net

Receptor Binding and Modulation

Angiotensin II Receptor Antagonism: Derivatives of imidazole are well-established as nonpeptide angiotensin II (AII) receptor antagonists, which are crucial in managing hypertension. nih.govacs.orgacs.orgresearchgate.net These compounds competitively inhibit the binding of AII to its receptor. For example, a series of imidazole-5-carboxylic acids with hydroxyalkyl substituents at the 4-position showed strong binding affinity to the AII receptor and effectively inhibited the AII-induced pressor response. nih.govacs.org One such derivative, 4'-([2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl)-[1,1'-biphenyl]-2-carboxylic acid (IMI), was found to be a full competitive antagonist without partial agonist activity. nih.gov

H2-Receptor Antagonism: Histamine (B1213489) H2-receptor antagonists are used to decrease gastric acid secretion. N-methylated histamine derivatives have been studied for their effects on cyclic AMP metabolism in gastric mucosa. nih.govnih.gov Metiamide, a derivative containing a methylimidazole moiety, selectively blocks the histamine-induced stimulation of adenylate cyclase, demonstrating H2-receptor antagonism. nih.govnih.govrsc.org The conformational flexibility of the thioether linkage in these antagonists may contribute to their increased activity. rsc.org

Interactions with Nucleic Acids and Proteins

Topoisomerase I Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are important targets for anticancer drugs. researchgate.net Several imidazole derivatives have been investigated as topoisomerase I inhibitors. researchgate.netnih.gov For instance, novel 1H-benzo[d]imidazole derivatives have been identified as potential human topoisomerase I (Hu Topo I) inhibitors through computational studies and DNA relaxation assays. nih.govacs.org These compounds were found to bind to DNA and cause G2/M phase arrest in cancer cells. nih.govacs.org The introduction of an imidazolyl group into camptothecin, a known topoisomerase I inhibitor, improved its water solubility and topoisomerase I inhibitory ability. researchgate.net

Aurora A Kinase Inhibition: Aurora A kinase is a key regulator of mitosis, and its inhibition is a promising strategy for cancer therapy. Certain imidazole-pyrazole hybrids have shown potent cytotoxicity against breast cancer cell lines and were found to be more potent inhibitors of Aurora A kinase than the reference compound alisertib. mdpi.com These compounds were effective in arresting the cell cycle at the G2/M phase. mdpi.com

Therapeutic Potential and Lead Compound Development

The diverse molecular interactions of this compound derivatives have translated into significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

Anticancer Activity and Associated Mechanisms

Derivatives of this compound have demonstrated notable anticancer activity through various mechanisms, including cytotoxicity against specific cancer cell lines and cell cycle arrest.

Several studies have synthesized and evaluated imidazole-containing compounds for their antiproliferative effects. For example, imidazole-1,2,4-oxadiazole hybrids have shown high potency against MCF-7 breast cancer cells. mdpi.com A specific derivative, (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine, exhibited an IC50 of 3.02 µM against MCF-7 cells and also showed promising activity against HepG2 and A549 cell lines. mdpi.com

Novel ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives were synthesized and evaluated for their cytotoxicity against various breast cancer cell lines. ajgreenchem.com Compounds with electron-withdrawing groups, such as fluorine, on the indole (B1671886) moiety demonstrated enhanced anticancer activity, particularly in ER-α-positive breast cancer cells. ajgreenchem.com

Furthermore, 1H-benzo[d]imidazole derivatives have been screened against a panel of 60 human cancer cell lines, with the most potent molecules showing 50% growth inhibition (GI50) in the micromolar to sub-micromolar range. nih.govacs.org These compounds were found to induce G2/M cell cycle arrest. nih.govacs.org

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Imidazole-1,2,4-oxadiazole hybrid | MCF-7, HepG2, A549 | IC50: 3.02 µM (MCF-7) | Anti-EGFR activity | mdpi.com |

| Imidazole-pyrazole hybrid | MDA-MB-231, MCF-7 | GI50: 0.63 μM (MDA-MB-231) | Aurora A kinase inhibition, G2/M arrest | mdpi.com |

| ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivative | T47D, MCF-7, MDA-MB-231 | >50% inhibition | Competitive binding to estrogen receptor | ajgreenchem.com |

| 1H-Benzo[d]imidazole derivative | Various (NCI-60 panel) | GI50: 0.16 to 3.6 μM | Topoisomerase I inhibition, G2/M arrest | nih.govacs.org |

Antimicrobial and Antifungal Investigations